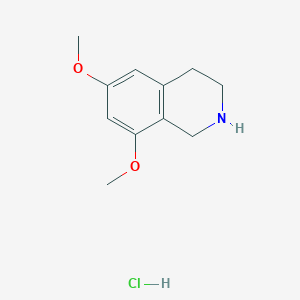

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 29983-78-6

Cat. No.: VC8413879

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29983-78-6 |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.70 |

| IUPAC Name | 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H |

| Standard InChI Key | RBWYTFQWOMDFPW-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(CNCC2)C(=C1)OC.Cl |

| Canonical SMILES | COC1=CC2=C(CNCC2)C(=C1)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by the following key properties :

| Property | Value |

|---|---|

| CAS Number | 29983-78-6 |

| Molecular Formula | |

| Molecular Weight | 229.70 g/mol |

| IUPAC Name | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| SMILES Notation | COC1=C(C2=C(CNCC2)C=C1OC)Cl |

The compound’s structure consists of a tetrahydroisoquinoline scaffold, where the aromatic ring is substituted with methoxy (-OCH) groups at positions 6 and 8. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmacological applications .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride likely follows established protocols for tetrahydroisoquinoline derivatives. A common approach involves:

-

Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core.

-

Methoxy Group Introduction: Electrophilic aromatic substitution or nucleophilic methoxylation to install methoxy groups at specific positions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

For example, 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955493-74-9), a structurally related compound, is synthesized via similar methods, as reported by VulcanChem.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost efficiency and yield optimization. Key steps include:

-

Catalytic Hydrogenation: To reduce intermediate imines to secondary amines.

-

Green Chemistry Principles: Solvent recycling and waste minimization.

Suppliers such as AccelaChem and EvitaChem offer the compound in milligram to gram quantities, catering to research and preclinical development .

Applications in Research

Chemical Biology and Drug Discovery

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a building block in medicinal chemistry. Researchers modify its core to explore structure-activity relationships (SAR), particularly targeting G protein-coupled receptors (GPCRs) and ion channels .

Material Science

The compound’s rigid aromatic structure and hydrogen-bonding capacity make it a candidate for supramolecular chemistry applications, such as organic frameworks or catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume